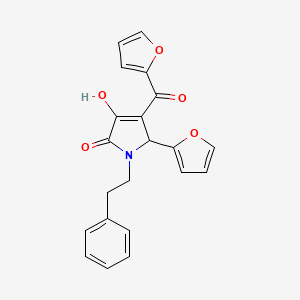![molecular formula C19H20N2S B12150990 N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12150990.png)
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methylbenzaldehyde with propylamine, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]benzamide
- N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]phenylamine
Uniqueness
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its specific thiazole ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H20N2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H20N2S/c1-3-13-21-18(16-11-9-15(2)10-12-16)14-22-19(21)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OTAPUQKTVORNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12150909.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12150910.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12150911.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12150917.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12150918.png)
![5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B12150921.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12150927.png)
![N-[(Z)-2-Furan-2-yl-1-(3-imidazol-1-yl-propylcarbamoyl)-vinyl]-4-methoxy-benzamide](/img/structure/B12150931.png)
![1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydro xy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12150932.png)
![N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12150956.png)
![5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12150957.png)
![4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12150979.png)

![4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12150998.png)
